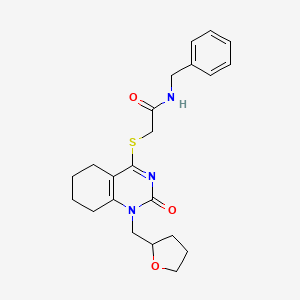

![molecular formula C19H23N7O B2928381 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-isopropylphenyl)piperazine-1-carboxamide CAS No. 1058447-46-3](/img/structure/B2928381.png)

4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-isopropylphenyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

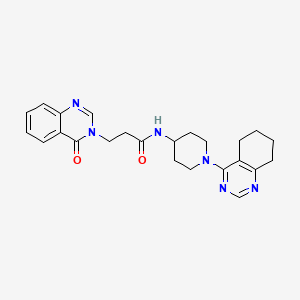

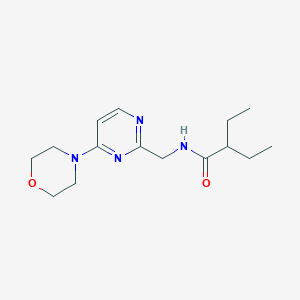

The compound “4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-isopropylphenyl)piperazine-1-carboxamide” belongs to a class of organic compounds known as triazolopyridazines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyridazine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a triazolo[4,3-b]pyridazine ring attached to a piperazine ring via a carboxamide group .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that derivatives of piperazine and triazolo-pyrazine, which share structural similarities with the mentioned compound, have been synthesized and evaluated for antimicrobial activity. These compounds exhibited good to high yields and were characterized using NMR, IR, and mass spectrometry techniques. One study disclosed that certain derivatives demonstrated superior antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Patil et al., 2021).

Antihistaminic and Anti-inflammatory Activity

Another area of interest is the synthesis of compounds for antihistaminic activity and inhibitory effect on eosinophil infiltration. Research involving fused pyridazines has indicated that certain derivatives exhibit both antihistaminic activities and an inhibitory effect on eosinophil chemotaxis. This highlights potential therapeutic applications for conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antidiabetic Activity

The compound's framework has been explored for its potential in antidiabetic drug development, particularly focusing on dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. A study involving triazolo-pyridazine-6-yl-substituted piperazines found promising results in silico and in vitro, indicating strong inhibition potential and excellent antioxidant and insulinotropic activity (Bindu et al., 2019).

Cancer Treatment

Additionally, modifications of the triazolopyridazine moiety have been investigated for their potential in treating prostate cancer. Research has focused on the downregulation of the androgen receptor, a crucial target in castrate-resistant prostate cancer. Adjustments to the molecule's structure have led to clinical trials, emphasizing its potential application in cancer therapy (Bradbury et al., 2013).

Adenosine A2a Receptor Antagonism

Compounds containing the piperazine derivative and triazolo[1,5-a][1,3,5]triazine have been identified as potent and selective antagonists of the adenosine A2a receptor. This suggests potential applications in treating neurological disorders, such as Parkinson's disease, by exploring different diamines as replacements for the piperazinyl group (Vu et al., 2004).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Result of Action

If it acts as a c-met kinase inhibitor, it could potentially inhibit tumor growth in cancer cells .

Eigenschaften

IUPAC Name |

N-(4-propan-2-ylphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-14(2)15-3-5-16(6-4-15)21-19(27)25-11-9-24(10-12-25)18-8-7-17-22-20-13-26(17)23-18/h3-8,13-14H,9-12H2,1-2H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYNROYLEPCVSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

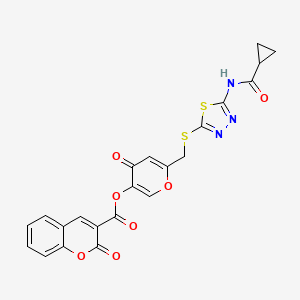

![[2-(4-Chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B2928298.png)

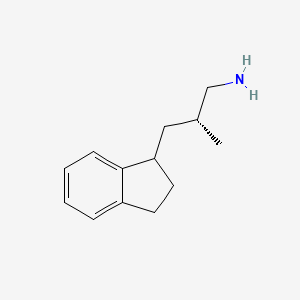

![N-(3-(dimethylamino)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2928300.png)

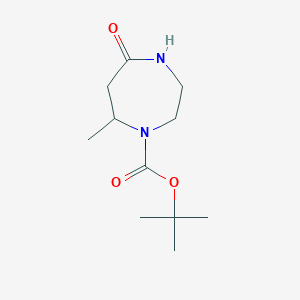

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2-methylfuran-3-yl)formamido]acetamide](/img/structure/B2928308.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2928311.png)

![4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2928316.png)